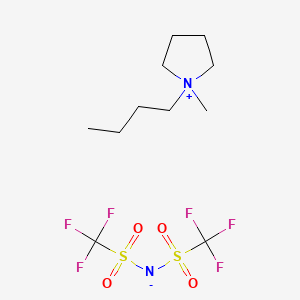

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide involves the combination of N-butyl-N-methylpyrrolidinium cation with the bis(trifluoromethylsulfonyl)imide anion. The process typically includes the use of NMR and IR spectroscopy for characterization, ensuring the correct ionic structure and purity of the compound (Rao et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is characterized by its unique cation and anion arrangements, contributing to its distinct physical and chemical properties. Studies on its interaction with polymers like polyvinylidenefluoride (PVdF) have shown that the ionic liquid's structure influences its phase behavior and interaction with other materials (Vitucci et al., 2015).

Chemical Reactions and Properties

The ionic liquid demonstrates a range of chemical reactions and properties, including electrochemical stability and the ability to facilitate various chemical transformations. Its electrochemical behavior has been studied in detail, revealing insights into the reduction and oxidation processes of metals and other compounds within this ionic medium (Tang et al., 2016).

Physical Properties Analysis

The physical properties of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide, such as density, viscosity, and thermal behavior, have been extensively investigated. These studies provide insights into the interactions between ionic liquids and solvents or other components, affecting their applications in different fields (Warmińska et al., 2020).

Chemical Properties Analysis

The chemical properties of this ionic liquid, including its reactivity, coordination with metals, and role as a solvent or catalyst in chemical reactions, are crucial for its use in various applications. Its ability to stabilize different oxidation states of metals and facilitate electrochemical processes has been demonstrated in studies focusing on metal coordination and electrochemistry (Chou & Hussey, 2014).

Applications De Recherche Scientifique

1. Electrochemical Energy Storage Applications

- Application Summary: This compound is used in the development of high-performance electrolytes for electrochemical double layer capacitors (EDLCs). The formulation of mixtures containing ionic liquids with organic molecular solvents is an important strategy in the pursuit of developing highly electrochemically stable and safe materials while retaining fast transport properties for high power applications .

- Methods of Application: The physical chemical investigations into binary mixtures containing the ionic liquid 1-butyl-1-methylpyrrolidinium bis{(trifluoromethyl)sulfonyl}imide with one mononitrile solvent, butyronitrile, and two dinitrile solvents, glutaronitrile and adiponitrile, as potential electrolytes for EDLCs .

- Results or Outcomes: The thermal, volumetric, and transport properties of the binary mixtures are investigated as functions of the electrolyte composition and temperature .

2. Anti-fungal Treatment Against Amphibian Chytrid Fungus

- Application Summary: The ionic liquid is being investigated for its potential use as an anti-fungal treatment against the amphibian chytrid fungus, Batrachochytrium dendrobatidis .

- Methods of Application: The research involves testing the ionic liquid’s effectiveness against the fungus in a controlled laboratory setting .

- Results or Outcomes: The study is ongoing, and results are yet to be published .

3. Solvent for Separating Azeotropic Mixtures

- Application Summary: The ionic liquid can be used as a solvent for separating azeotropic mixtures of 2-propanol and water .

- Methods of Application: The ionic liquid is mixed with the azeotropic mixture, and the resulting solution is distilled to separate the components .

- Results or Outcomes: The ionic liquid effectively separates the components of the azeotropic mixture .

4. Study of Electrode Materials for Electrochemical Reactions

- Application Summary: The ionic liquid is used to study the activity of electrode materials for the electrocatalytic oxygen reduction (ORR) and oxygen evolution (OER) reactions in Mg-air batteries .

- Methods of Application: The ionic liquid is used as an electrolyte in the battery, and the performance of the electrode materials is evaluated .

- Results or Outcomes: The study provides insights into the performance of various electrode materials in Mg-air batteries .

5. Electrodeposition

- Application Summary: This ionic liquid is used in the process of electrodeposition, which involves the deposition of a material on an electrode using an electric current .

- Methods of Application: The ionic liquid is used as an electrolyte in the electrodeposition process. The material to be deposited is dissolved in the ionic liquid, and an electric current is applied to deposit the material on the electrode .

- Results or Outcomes: The use of this ionic liquid in electrodeposition processes can result in high-quality, uniform deposits .

6. Energy Storage in Lithium Batteries and Super Capacitors

- Application Summary: This ionic liquid is used in energy storage applications, specifically in lithium batteries and super capacitors .

- Methods of Application: The ionic liquid is used as an electrolyte in lithium batteries and super capacitors. It facilitates the movement of ions between the electrodes, which is crucial for the storage and release of energy .

- Results or Outcomes: The use of this ionic liquid in lithium batteries and super capacitors can enhance their performance, including their energy storage capacity and lifespan .

7. Electrodeposition

- Application Summary: This ionic liquid is used in the process of electrodeposition, which involves the deposition of a material on an electrode using an electric current .

- Methods of Application: The ionic liquid is used as an electrolyte in the electrodeposition process. The material to be deposited is dissolved in the ionic liquid, and an electric current is applied to deposit the material on the electrode .

- Results or Outcomes: The use of this ionic liquid in electrodeposition processes can result in high-quality, uniform deposits .

8. Organic Synthesis

- Application Summary: This ionic liquid is used in organic synthesis .

- Methods of Application: The ionic liquid is used as a solvent or catalyst in various organic reactions .

- Results or Outcomes: The use of this ionic liquid in organic synthesis can enhance the efficiency and selectivity of the reactions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXOARVFIWOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047968 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Butyl-1-methylpyrrolidium bis(trifluoromethylsulfonyl)imide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |

CAS RN |

223437-11-4 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223437-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bistriflimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223437114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 223437-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidinium, 1-butyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BISTRIFLIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD74DKK1WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)

![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)

![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)